REACTION_CXSMILES
|
N=C=N.[CH:4]1[C:9]([NH2:10])=[CH:8][C:7]2[C:11]([O:13][C:14]3([C:24]4[CH:25]=[CH:26][C:27]([OH:29])=[CH:28][C:23]=4[O:22][C:16]4[CH:17]=[C:18]([OH:21])[CH:19]=[CH:20][C:15]3=4)[C:6]=2[CH:5]=1)=[O:12]>>[CH:4]1[CH:9]=[CH:8][C:7]([C:11]([OH:13])=[O:12])=[C:6]([C:14]2[C:15]3[CH:20]=[CH:19][C:18]([OH:21])=[CH:17][C:16]=3[O:22][C:23]3[C:24]=2[CH:25]=[CH:26][C:27]([CH:28]=3)=[O:29])[CH:5]=1.[CH:4]1[C:9]([NH2:10])=[CH:8][C:7]2[C:11]([O:13][C:14]3([C:24]4[CH:25]=[CH:26][C:27]([OH:29])=[CH:28][C:23]=4[O:22][C:16]4[CH:17]=[C:18]([OH:21])[CH:19]=[CH:20][C:15]3=4)[C:6]=2[CH:5]=1)=[O:12]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N=C=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C=1C=CC(=C(C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |